molecular formula C8H14O3 B1403517 trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate CAS No. 1392804-78-2

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate

Cat. No. B1403517
M. Wt: 158.19 g/mol
InChI Key: CXBVPPWGWUOBMX-NTSWFWBYSA-N
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Description

Trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.20 .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate are not fully detailed in the search results. The compound’s molecular weight is 158.20 , but other properties like boiling point and storage conditions were not specified .

Scientific Research Applications

Synthesis and Chemical Properties

Trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate is a compound with a cyclobutane ring, which is known for its unique chemical and physical properties due to the ring strain in the four-membered ring structure. Cyclobutane derivatives have been synthesized and studied for their various biological activities and applications in medicinal chemistry. For instance, cyclobutylamines were synthesized as conformationally restricted analogues of phenethylamines, though they showed no LSD-like biological activity, indicating the potential specificity of these structures in biochemical interactions (Nichols et al., 1984).

Biological Interactions and Applications

Pharmacological and Biological Interactions

Compounds structurally similar to trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate have been investigated for their interactions with biological systems. For example, cyclopropanecarboxylate derivatives have shown high insecticidal activity, indicating their potential use in pest management. These derivatives displayed a wide spectrum of action and no toxicity towards mammals, suggesting their safe application in various environmental conditions (Ferroni et al., 2015).

Metabolic Pathways and Toxicology Studies

Understanding the metabolic pathways and potential toxicological effects of chemical compounds is crucial in scientific research. Studies on similar compounds, such as the metabolism of trans-cypermethrin by Heliothis species, shed light on the enzymatic interactions and possible toxicological implications of cyclobutane derivatives. These studies are essential to ensure the safe application of these compounds in various fields, including agriculture and pharmaceuticals (Lee et al., 1989).

Safety And Hazards

The safety and hazards associated with trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate are not clearly mentioned in the search results .

properties

IUPAC Name

methyl (1R,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBVPPWGWUOBMX-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@H]1O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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